

Application of Dinitolmide in Turkey Coccidiosis Control Programs: Application Notes and Protocols

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Compound of Interest

Compound Name: Dinitolmide

Cat. No.: B000635

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Introduction

Dinitolmide, also known by the trade name Zoalene, is a synthetic anticoccidial agent that has been utilized in the poultry industry for the prevention and control of coccidiosis.[1] This compound, 3,5-dinitro-o-toluamide, is effective against various species of *Eimeria* that infect turkeys, contributing to improved gut integrity, nutrient absorption, and overall flock performance. **Dinitolmide** is primarily incorporated into turkey feed and is particularly effective during the starter and grower phases when birds are most susceptible to coccidial challenges. [1] Its application is a critical component of strategic shuttle or rotation programs designed to mitigate the development of anticoccidial resistance.

Mechanism of Action

Dinitolmide's primary mode of action is the disruption of the early stages of the *Eimeria* life cycle, specifically targeting the first-generation schizonts.[1] By interfering with essential metabolic processes within the parasite, **dinitolmide** inhibits its growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[1]

While the precise metabolic pathway inhibited by **dinitolmide** in *Eimeria* is not definitively elucidated in publicly available literature, research on a structurally similar dinitro compound, nitrophenide, has shown inhibition of the mannitol cycle in *Eimeria tenella*. This pathway is crucial for the energy metabolism of the parasite, particularly during oocyst sporulation. It is plausible that **dinitolmide** may exert its anticoccidial effect through a similar mechanism, disrupting the parasite's energy production and viability.

A study on the effects of **dinitolmide** on *Toxoplasma gondii*, a related apicomplexan parasite, revealed that the drug can induce damage to the parasite's membrane structure and up-regulate genes associated with apoptosis (programmed cell death).[2] This suggests that **dinitolmide** may have multiple modes of action contributing to its antiparasitic efficacy.

Dosage and Administration

Dinitolmide is administered as a feed additive. The recommended inclusion rates for turkeys grown for meat are designed for the prevention and control of coccidiosis.

Feed Type	Dinitolmide Inclusion Rate (per ton of feed)	Purpose
Starter and Grower Feeds	113.5 to 170.3 grams (0.0125% to 0.01875%)	Prevention and control of coccidiosis[3]
Turkey Grower Feed	190 grams	Prevention and control of coccidiosis (for up to 14 days) [4]

Note: It is crucial to ensure thorough mixing of the **dinitolmide** premix into the feed to guarantee uniform distribution.[4] Always consult with a veterinarian for the most appropriate coccidiosis control program for a specific operation.

Efficacy and Performance

While specific quantitative data from controlled efficacy studies of **dinitolmide** in turkeys are not readily available in peer-reviewed literature, its long-standing use in the poultry industry is a testament to its perceived effectiveness. Qualitative benefits attributed to **dinitolmide** in coccidiosis control programs include:

- **Reduced lesion scores:** By inhibiting parasite development, **dinitolmide** helps to minimize the intestinal damage caused by *Eimeria*.
- **Lowered oocyst shedding:** The disruption of the parasite's life cycle leads to a reduction in the number of oocysts shed in the feces, thereby decreasing environmental contamination and transmission.
- **Improved feed efficiency:** A healthier intestinal tract allows for better nutrient absorption, leading to an improved feed conversion ratio (FCR).
- **Enhanced weight gain:** By mitigating the negative impacts of coccidiosis, **dinitolmide** supports consistent growth and weight gain in turkeys.

One study on anticoccidial sensitivity in a commercial turkey farm in 2022 found that a field isolate of *Eimeria* showed reduced sensitivity to zoalene (-51.71% oocyst reduction), while another isolate in a separate study also showed reduced sensitivity (-74% oocyst reduction).[1] [5] This highlights the importance of regular monitoring of anticoccidial efficacy and the implementation of rotation programs to manage resistance.

Safety and Toxicology

Dinitolmide is generally considered safe for use in turkeys when administered at the recommended dosages. However, like all feed additives, proper handling and mixing are essential to avoid potential toxicity. It is important to adhere to the manufacturer's instructions and withdrawal periods, if any, although for **dinitolmide**, the withdrawal period for meat is typically nil.[4] **Dinitolmide** should not be used in laying hens.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **dinitolmide** against coccidiosis in turkeys, based on established guidelines for anticoccidial drug testing.

Anticoccidial Sensitivity Testing (AST) in Battery Cages

This protocol is designed to assess the efficacy of **dinitolmide** against specific *Eimeria* species in a controlled laboratory setting.

1. Animals and Housing:

- Species: Day-old turkey poults from a commercial hatchery.
- Housing: Raised in a coccidia-free environment in battery cages with wire floors to prevent reinfection.
- Group Size: A minimum of 8-10 birds per treatment group, with at least 3-4 replicate cages per treatment.

2. Diet and Medication:

- Provide a balanced, unmedicated starter feed from day-old to the start of the experiment.
- Prepare experimental diets by mixing **dinitolmide** at the desired concentrations (e.g., 0 ppm, 125 ppm, 190 ppm) into the basal diet. Ensure homogenous mixing.

3. Experimental Design:

- Acclimation: Allow birds to acclimate for at least 7 days before the start of the experiment.
- Randomization: Randomly assign birds to treatment groups.
- Infection: At approximately 14 days of age, orally inoculate each bird (except for the uninfected control group) with a standardized dose of sporulated *Eimeria* oocysts (e.g., *E. adenoeides*, *E. meleagritidis*, *E. gallopavonis*). The infective dose should be predetermined to cause moderate disease in unmedicated birds.
- Treatment: Provide the respective experimental diets from 2 days before infection until the termination of the study.

4. Data Collection and Evaluation:

- Mortality: Record daily mortality.
- Weight Gain: Measure individual bird weights at the start of the experiment and at termination (typically 6-7 days post-infection).

- Feed Conversion Ratio (FCR): Record feed intake per cage to calculate FCR.
- Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., a 0-4 scale, where 0 is no lesion and 4 is severe).
- Oocyst Counts: Collect fecal samples from each cage for 24-48 hours, starting from day 5 post-infection, to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

Floor Pen Trials for Dose Confirmation

This protocol is designed to evaluate the efficacy of **dinitolmide** under conditions that more closely simulate a commercial production environment.

1. Animals and Housing:

- Species: Day-old turkey poults.
- Housing: Floor pens with fresh, dry litter.
- Group Size: A larger number of birds per group is required compared to battery cage studies (e.g., 30-50 birds per pen), with multiple replicate pens per treatment.

2. Diet and Medication:

- Similar to the battery cage study, provide medicated feed with **dinitolmide** at the desired concentrations.

3. Experimental Design:

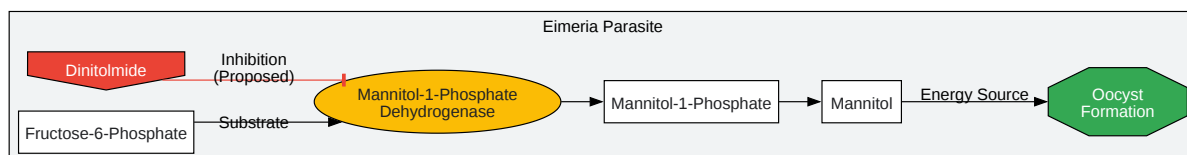
- Infection: Birds can be infected by orally inoculating each bird with a known number of sporulated oocysts or by introducing "seeder" birds that have been previously infected. Natural exposure from the litter can also be a method of challenge.
- Duration: The study typically runs for a longer period, often through the entire starter and grower phases (e.g., up to 12-16 weeks).

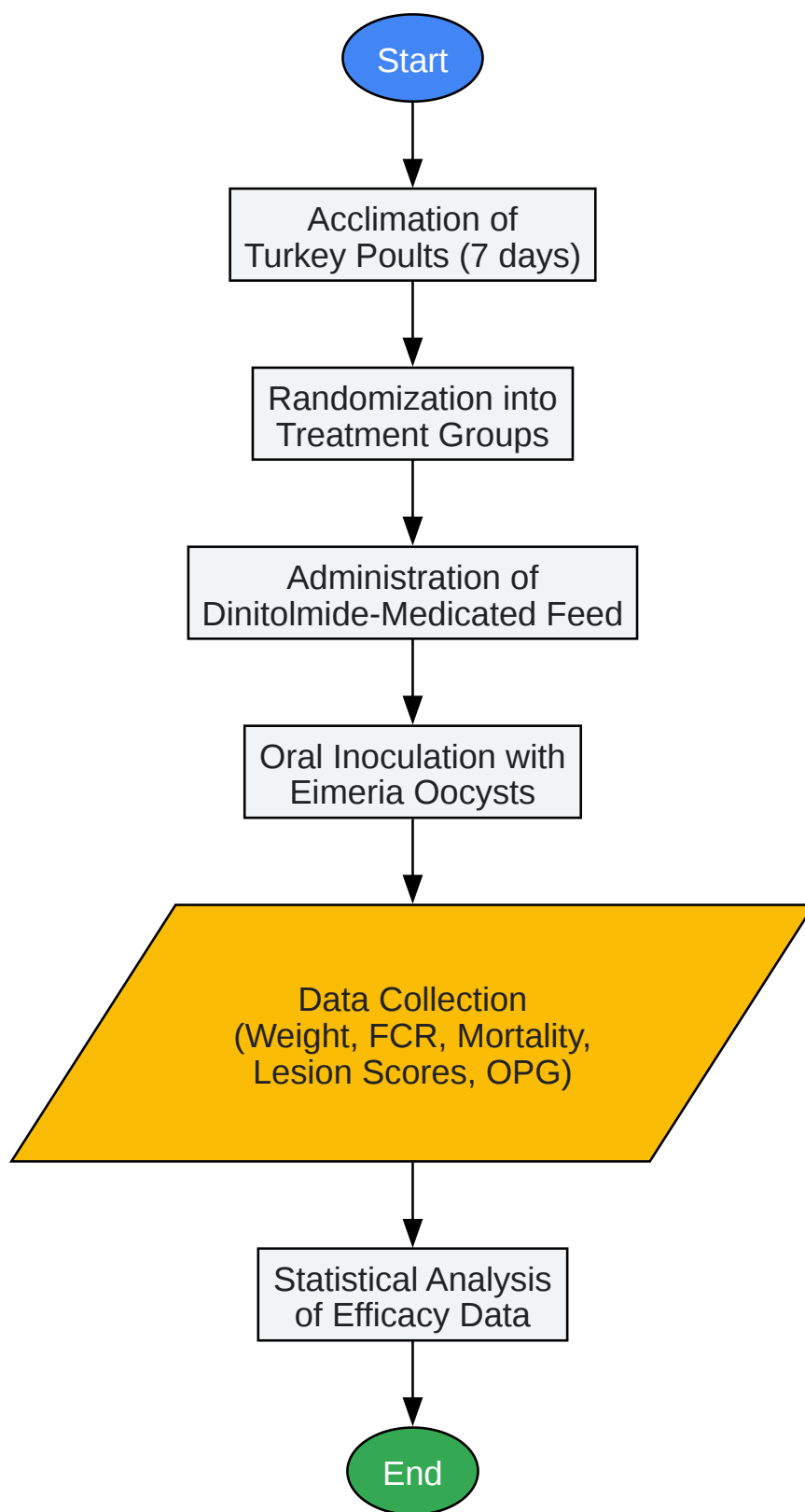
4. Data Collection and Evaluation:

- Performance Parameters: Monitor weight gain, feed intake, and FCR throughout the study.
- Mortality: Record daily mortality.
- Lesion Scoring: Periodically, a subset of birds from each pen can be euthanized for lesion scoring.
- Oocyst Shedding: Collect litter samples at regular intervals to monitor oocyst shedding patterns.

Visualizations

Proposed Signaling Pathway





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